3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one
Description
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one is a Schiff base ligand synthesized via a condensation reaction between 3-formyl chromone and 2-aminophenol in ethanol under reflux conditions . Its structure is confirmed by IR, $ ^1 \text{H} $-NMR, and mass spectroscopy, featuring a chromen-4-one core substituted with a hydroxyimino methyl group at position 2. This compound exhibits strong chelating properties, making it a potent colorimetric chemosensor for metal ions (e.g., Cu$ ^{2+} $, Fe$ ^{3+} $) in aqueous media, with applications in environmental monitoring and bioanalytical chemistry .
Properties
IUPAC Name |
3-[(E)-hydroxyiminomethyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-7(5-11-13)6-14-9-4-2-1-3-8(9)10/h1-6,13H/b11-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIBNGDNUPBZNT-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
3-[(1E)-(Hydroxyimino)methyl]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Chromen-4-one Derivatives
Chromen-4-one derivatives are widely studied for their diverse substituents and applications. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Chromen-4-one Derivatives
Spectral and Physicochemical Properties
- Target Compound : IR shows C=N stretch (~1600 cm$ ^{-1} $); $ ^1 \text{H} $-NMR confirms imine proton at δ 8.5–9.0 ppm .
- Analogues: 2-(4-Dimethylamino)phenyl derivative (Compound 3): Exhibits bathochromic shifts in UV-Vis due to electron-donating groups . Triazole-bridged dimers: Characterized by LCMS and HRMS, with melting points ranging from 98–254°C .
Biological Activity
3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, also known as 4-oxo-4H-chromene-3-carbaldehyde oxime, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one is C10H7NO3, with a molar mass of 189.17 g/mol. The compound features a chromone structure with a hydroxyimino group that enhances its reactivity and biological activity compared to other chromone derivatives .
Antioxidant Activity
Chromone derivatives, including 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one, have demonstrated antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress-related damage in cells. Studies have shown that these compounds can effectively scavenge free radicals, which are implicated in various diseases, including neurodegenerative disorders .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of chromone derivatives in models of Alzheimer's disease. In one study, the administration of chromone derivatives significantly reduced the concentration of amyloid-beta (Aβ) in the hippocampus, indicating their potential role in managing neuroinflammation and cognitive deficits associated with Alzheimer's disease . The study utilized various biochemical assays to measure mitochondrial function and inflammatory markers, demonstrating the compound's efficacy in enhancing cognitive performance in treated rats.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that certain chromone derivatives exhibit antibacterial activity against various strains of bacteria. For instance, a related study found that derivatives similar to 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one showed significant inhibition against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.
The biological effects of 3-[(1E)-(hydroxyimino)methyl]-4H-chromen-4-one can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : The hydroxyimino group may facilitate electron donation to free radicals, thereby neutralizing them and preventing cellular damage.
- Neuroprotective Mechanism : By reducing Aβ levels and modulating mitochondrial function, these compounds may help restore neuronal health and function.
Case Studies
Several case studies have reported on the efficacy of chromone derivatives in clinical settings:
- Alzheimer's Disease Model : In a controlled study involving rats with induced Alzheimer's pathology, treatment with chromone derivatives led to a significant reduction in cognitive deficits as measured by behavioral tests . The results indicated that these compounds could serve as therapeutic agents for neurodegenerative diseases.
- Antibacterial Testing : In vitro studies demonstrated that certain derivatives exhibited potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential use as antibiotic agents .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
